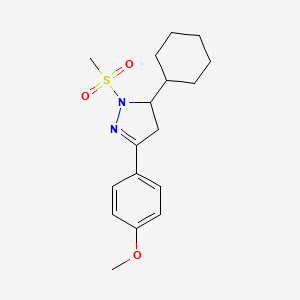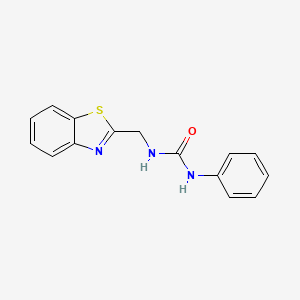
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was initially developed for research purposes. It is a potent agonist for the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research to understand the mechanism of action of cannabinoids.
Mecanismo De Acción
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide is a potent agonist for the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain, mood, appetite, and memory. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, to have neuroprotective effects, and to have potential anti-cancer properties. It has also been shown to have effects on appetite and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is a potent agonist for the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the effects of cannabinoids on these receptors. It is also relatively stable and easy to synthesize. However, there are some limitations to its use. It has been shown to have some off-target effects, which can complicate the interpretation of results. It is also not suitable for use in animal studies due to its potency and potential toxicity.
Direcciones Futuras
There are several future directions for research on N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of novel cannabinoid-based therapies for the treatment of pain, inflammation, and other conditions. Another area of interest is the investigation of the potential anti-cancer properties of N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide and other cannabinoids. Additionally, there is ongoing research into the structure-activity relationships of N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide and other synthetic cannabinoids, which could lead to the development of more potent and selective agonists for the cannabinoid receptors.
Métodos De Síntesis
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with 4-cyanophenylmagnesium bromide, followed by cyclization and amidation reactions. The final product is obtained after purification by chromatography.
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide has been used extensively in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system and to investigate the potential therapeutic applications of cannabinoids.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-11-12-4-8-16(9-5-12)19-17(20)15-7-6-13-2-1-3-14(13)10-15/h4-10H,1-3H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZYWXNZJDMJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![3-cyclopropyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7467910.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)



![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)
![1-[4-Methoxy-3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone](/img/structure/B7467950.png)
![3-[[5-(4-Tert-butylphenyl)-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7467958.png)

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)
![2-(4-bromophenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B7468004.png)